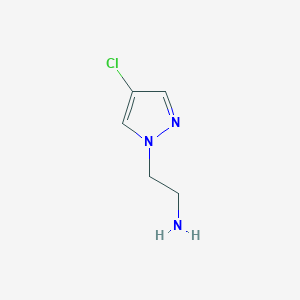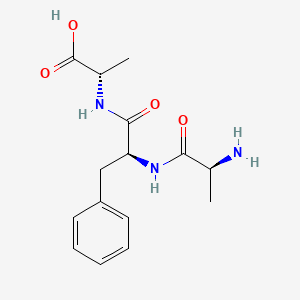
2-Amino-3-nitrophenol
Übersicht
Beschreibung
2-Amino-3-nitrophenol is an aromatic compound that is structurally related to other aminophenols. It is characterized by the presence of an amino group and a nitro group on the phenol ring. The compound has been studied in various contexts, including its role in the synthesis of more complex organic molecules and its behavior in chemical reactions.
Synthesis Analysis
The synthesis of compounds related to 2-amino-3-nitrophenol has been explored in several studies. For instance, a general and efficient synthesis of indoles with nitrogen substituents at various positions has been developed starting from commercially available nitro 2-aminophenols . This process involves a base-promoted ring closure followed by reduction and sulfonylation steps. Additionally, the synthesis of substituted 2′-amino-biphenyl-2-ols and their subsequent functionalization to produce 4-nitro-dibenzofurans and benzofuro-indoles has been achieved, demonstrating the versatility of aminophenols in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-amino-5-nitrophenol, a compound closely related to 2-amino-3-nitrophenol, has been determined through crystallography. The study revealed that the molecules are held together by hydrogen bonds to form a ribbon along the crystal axis, and dipole-dipole interactions contribute to the stability of the crystal structure . This information provides insight into the potential structural characteristics of 2-amino-3-nitrophenol.
Chemical Reactions Analysis
2-Aminophenols, including those substituted with nitro groups, participate in various chemical reactions. For example, 2-aminophenol 1,6-dioxygenase, an enzyme from Pseudomonas pseudoalcaligenes JS45, can catalyze the cleavage of 2-aminophenol to 2-aminomuconic acid semialdehyde . This enzyme has a unique substrate range and subunit structure compared to other ring cleavage dioxygenases, highlighting the distinct reactivity of aminophenols in biochemical pathways.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-amino-3-nitrophenol are not detailed in the provided papers, the studies on related compounds offer some insights. The presence of both amino and nitro groups on the phenol ring can influence properties such as solubility, acidity, and reactivity. The crystal structure analysis of 2-amino-5-nitrophenol suggests that intermolecular interactions, such as hydrogen bonding, are significant in determining the solid-state properties of these compounds . The reactivity of aminophenols with various substrates, as demonstrated by the enzyme 2-aminophenol 1,6-dioxygenase, also indicates that the chemical properties of 2-amino-3-nitrophenol would be conducive to participation in diverse chemical reactions .
Wissenschaftliche Forschungsanwendungen
Toxicity and Degradability
2-Amino-3-nitrophenol, as a member of the nitrophenols family, is significant in environmental research due to its toxicity and degradability. Studies have shown that nitrophenols are critical pollutants and their transformation under anaerobic conditions leads to various compounds such as 2-aminophenol. This transformation is important for understanding the environmental impact and degradation pathways of nitrophenols (Uberoi & Bhattacharya, 1997).
Nitrophenols in Anaerobic Systems
The effects of different conditions on the biotransformation and removal of nitrophenols in anaerobic systems have been explored. This research is significant for environmental remediation and understanding the behavior of pollutants like 2-amino-3-nitrophenol under varying conditions (Karim & Gupta, 2003).
Degradation Mechanisms
The degradation mechanisms of compounds related to 2-amino-3-nitrophenol have been studied in various microorganisms. Understanding these mechanisms is crucial for bioremediation and environmental protection strategies (Schenzle et al., 1999).
Nanocatalytic Systems
Nanocatalytic systems have been developed for the reduction of nitrophenols. Such systems are important for both environmental applications and industrial processes, providing efficient methods for the transformation of pollutants like 2-amino-3-nitrophenol (Din et al., 2020).
Graphene-Based Catalysts
Research on graphene-based catalysts for the reduction of nitro compounds to amines highlights the potential of advanced materials in treating pollutants. These catalysts offer efficient and environmentally friendly solutions for converting compounds like 2-amino-3-nitrophenol (Nasrollahzadeh et al., 2020).
Photochemical Properties
The photochemical properties of compounds related to 2-amino-3-nitrophenol have been examined, contributing to a better understanding of their behavior and potential applications in various fields, including environmental sciences (Hanstein et al., 1979).
Electrochemical Sensing
The development of electrochemical sensors for the detection of nitrophenols demonstrates the importance of 2-amino-3-nitrophenol in analytical chemistry and environmental monitoring (Shah et al., 2017).
Safety And Hazards
2-Amino-3-nitrophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include ensuring adequate ventilation, wearing personal protective equipment, and avoiding dust formation .
Eigenschaften
IUPAC Name |
2-amino-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCWUAFNGCMZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209063 | |
| Record name | 2-Amino-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-nitrophenol | |
CAS RN |
603-85-0 | |
| Record name | 2-Amino-3-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-3-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7F97ZPU2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)



![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)


